N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide
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Overview
Description
2-(3-METHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, a pyrazole ring, and an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The reaction of 3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Formation of the Pyrazole Intermediate: The reaction of 4-methylbenzylamine with a suitable pyrazole precursor under acidic or basic conditions to form the pyrazole intermediate.
Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the pyrazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nucleophilically substituted derivatives.
Scientific Research Applications
2-(3-METHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-METHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The phenoxy and pyrazole groups are known to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-METHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE
- 2-(4-METHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE
- 2-(3-METHYLPHENOXY)-N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE
Uniqueness
The uniqueness of 2-(3-METHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl groups on the phenoxy and pyrazole rings can affect the compound’s ability to interact with molecular targets, potentially leading to unique biological effects.
Properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C20H21N3O2/c1-15-6-8-17(9-7-15)13-23-19(10-11-21-23)22-20(24)14-25-18-5-3-4-16(2)12-18/h3-12H,13-14H2,1-2H3,(H,22,24) |
InChI Key |
WJPHOAMTZWWISL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=CC(=C3)C |
Origin of Product |
United States |
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